![molecular formula C7H7ClN2O B1480231 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine CAS No. 2092407-39-9](/img/structure/B1480231.png)
3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine
Vue d'ensemble
Description
3-Chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine (3C5P) is an organic compound that is used as a key intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. It has been used in the synthesis of drugs such as ibuprofen, naproxen, and carbamazepine. 3C5P is also a useful building block for the synthesis of heterocyclic compounds, such as pyridazines, pyrimidines, and thiazines.
Applications De Recherche Scientifique
Activité anticancéreuse
Le squelette de la pyrano[3,4-c]pyridazine a été identifié comme une structure prometteuse dans le développement d’agents anticancéreux. La recherche indique que les dérivés de ce composé présentent une cytotoxicité significative contre diverses lignées cellulaires cancéreuses. Par exemple, des composés apparentés ont montré des activités anticancéreuses puissantes avec de faibles valeurs de CI50, ce qui indique leur potentiel en tant qu’agents thérapeutiques dans le traitement du cancer .
Mécanisme D'action
Target of Action
Similar compounds have shown various types of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .
Mode of Action
It is known that similar compounds interact with their targets to exert their biological effects .
Biochemical Pathways
Related compounds have been found to influence a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Related compounds have been found to exert a variety of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine in lab experiments include its low cost, availability, and ease of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time.
However, there are some limitations to using this compound in lab experiments. For example, the reaction of this compound with a Lewis acid catalyst is slow and can be difficult to control. Additionally, this compound is a volatile compound and can be hazardous if not handled properly.
Orientations Futures
The potential future directions for 3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis. Additionally, research into the mechanism of action of this compound could lead to the development of more efficient and cost-effective synthesis methods. Furthermore, research into the potential toxicity of this compound and its potential side-effects should also be conducted. Finally, further research into the potential applications of this compound in other fields, such as agrochemicals and specialty chemicals, could lead to new and innovative products.
Analyse Biochimique
Biochemical Properties
3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context . Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression. Additionally, this compound has been found to inhibit certain enzymes, such as kinases and phosphatases, which play crucial roles in cell signaling pathways . These interactions can result in the modulation of cellular processes, including cell cycle progression, apoptosis, and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, this compound has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can influence its efficacy and toxicity, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-chloro-6,8-dihydro-5H-pyrano[3,4-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-3-5-1-2-11-4-6(5)9-10-7/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOZSWJXYKBRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



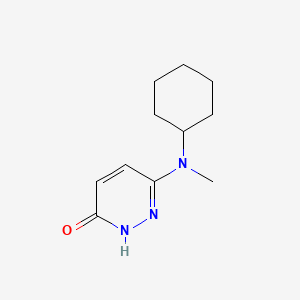
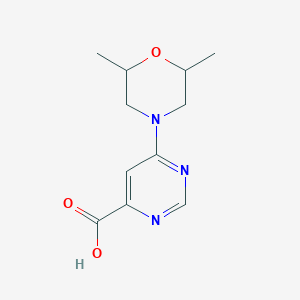
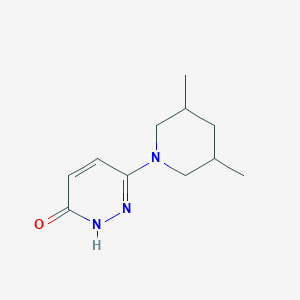





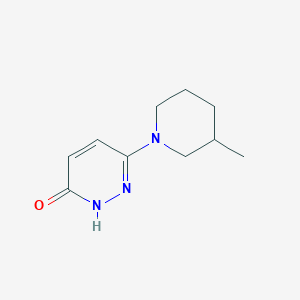
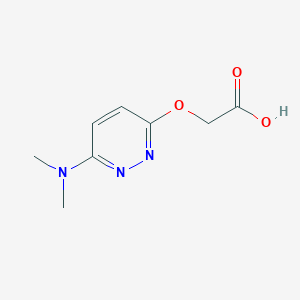
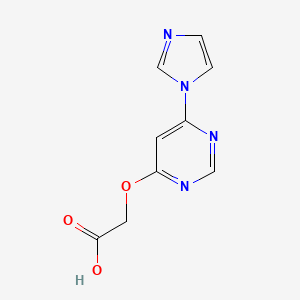

![1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480171.png)
